8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
“8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that has been identified as a potential antimalarial agent . It is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The InChI representation of the compound is InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9 (5)6/h1-4H, (H,8,10)
.
Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H5N3O
and a molecular weight of 135.12 g/mol
. Further physical and chemical properties are not detailed in the retrieved papers.
Scientific Research Applications
Antimalarial Drug Development
A novel series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides, which includes compounds similar to 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been investigated for potential antimalarial properties. Virtual screening and molecular docking methods targeting the enzyme falcipain-2 have been used to assess these compounds, with some showing promising in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).
Antifungal and Herbicidal Applications
Derivatives of [1,2,4]triazolo[4,3-a]pyridine have shown activities against various fungi and weeds. The title compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, has demonstrated inhibitory effects against several fungal species (Wang et al., 2018). Additionally, novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, synthesized through microwave irradiation, have been found to possess high herbicidal activity (Liu et al., 2015).
Synthesis of Mesoionic Triazolopyridine
Research on the synthesis of mesoionic anhydro-1-alkyl-3-hydroxy-1,2,4-triazolo[4,3-a]pyridinium hydroxide, which involves compounds similar to 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, has been conducted. This involves selective alkylation and studies on the mechanistic features of benzylation (Saito & Shimizu, 1977).
Antibacterial and Insecticidal Properties
Sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have demonstrated good antifungal and insecticidal activities. These compounds have shown significant inhibition rates against various plant pathogens and high mortality rates in insects like Plutella xylostella (Xu et al., 2017).
Herbicidal Activity and Structure-Activity Relationship
Further research on 1,2,4-triazolo[4,3-a]pyridine derivatives has highlighted their potent herbicidal activity against a range of weeds. Comparative molecular field analysis has been used to understand the structure-activity relationship of these compounds, suggesting potential as novel lead compounds for herbicide development (Liu et al., 2015).
properties
IUPAC Name |
8-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-10-12-11-9-8(4-3-7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCUOJHUAIPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161992 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
1291486-95-7 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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